molecular formula C13H26O2Si B8621373 trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde

trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde

Cat. No.: B8621373
M. Wt: 242.43 g/mol
InChI Key: ZGHLPKGXKPEVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is an organic compound that features a cyclohexane ring substituted with a tert-butyl(dimethyl)silyloxy group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Properties

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carbaldehyde

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h10-12H,6-9H2,1-5H3

InChI Key

ZGHLPKGXKPEVNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as a reactive silylating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Acidic conditions (e.g., acetic acid/water mixture)

Major Products Formed

    Oxidation: Carboxylic acid

    Reduction: Alcohol

    Substitution: Alcohol

Scientific Research Applications

trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde involves the protection of hydroxyl groups through the formation of a stable silyl ether. The tert-butyl(dimethyl)silyloxy group provides steric hindrance, which enhances the stability of the protected hydroxyl group under various reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxaldehyde is unique due to its combination of a cyclohexane ring, a tert-butyl(dimethyl)silyloxy group, and an aldehyde functional group. This unique structure provides specific reactivity and stability, making it valuable in organic synthesis and various scientific research applications .

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